5-Bromo-2-(cyanomethoxy)benzonitrile
Description
Properties
IUPAC Name |
5-bromo-2-(cyanomethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLYKKIXDYCWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination
2-Hydroxybenzonitrile serves as a starting material, where the hydroxyl group directs electrophilic bromination. However, competing directing effects from the nitrile (meta-directing) and hydroxyl (ortho/para-directing) groups complicate regioselectivity.
Reaction Conditions :
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Reagents : Br₂ (1.1 eq), FeBr₃ (0.1 eq) in CH₂Cl₂ at 0°C → RT.
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Outcome : Predominant bromination at the 6-position (para to hydroxyl), with minor 3-position (ortho) products.
Limitations :
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Poor yield (<30%) of 5-bromo isomer due to unfavorable electronic effects.
Diazonium Salt-Mediated Bromination
Sandmeyer Reaction
Amino precursors enable precise bromine placement via diazonium intermediates. For example:
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Synthesis of 5-bromo-2-aminobenzonitrile :
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Nitration of 2-aminobenzonitrile, followed by reduction and bromination.
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Diazotization :
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Copper(I) Bromide Substitution :
Yield : 72–75% after purification.
Advantages :
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High regioselectivity for 5-position bromination.
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Compatible with subsequent O-alkylation steps.
O-Alkylation of 5-Bromo-2-Hydroxybenzonitrile
Williamson Ether Synthesis
The hydroxyl group at position 2 is alkylated using chloroacetonitrile under basic conditions:
Reaction Protocol :
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Substrate : 5-Bromo-2-hydroxybenzonitrile (1.0 eq).
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Alkylating Agent : Chloroacetonitrile (1.2 eq).
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Workup : Extraction with ethyl acetate, washing with NaHCO₃, and silica gel chromatography.
Mechanistic Insight :
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Deprotonation of the hydroxyl group forms a phenoxide ion, which undergoes nucleophilic substitution with chloroacetonitrile.
Alternative Pathway: Cyanomethoxy Group Introduction Prior to Bromination
Synthesis of 2-(Cyanomethoxy)benzonitrile
Yield : 85–90%.
Subsequent Bromination
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Reagents : NBS (1.1 eq), AIBN (0.1 eq) in CCl₄ under UV light.
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Outcome : Bromination at the 5-position (meta to nitrile, para to ether).
Yield : 65–70%.
Challenges :
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Competing bromination at positions 4 and 6 due to dual directing effects.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Scalability
Solvent and Base Selection
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency.
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Microwave Assistance : Reduces reaction time from 5 h to 30 min.
Industrial Considerations and Cost Analysis
| Component | Cost per kg (USD) | Purity |
|---|---|---|
| 2-Hydroxybenzonitrile | $120–150 | 98% |
| Chloroacetonitrile | $200–250 | 95% |
| CuBr | $500–600 | 99% |
Total Synthesis Cost : ~$800–1,000/kg, driven by bromination and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyanomethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(cyanomethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyanomethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
The table below compares key structural, physical, and functional properties of 5-Bromo-2-(cyanomethoxy)benzonitrile with related brominated benzonitrile derivatives.
Structural and Functional Insights
Hydrogen Bonding and Reactivity
- 5-Bromo-2-hydroxybenzonitrile : Exhibits strong intramolecular O–H⋯N hydrogen bonding (O⋯N distance: ~2.80 Å), forming 1D chains in crystalline states . This enhances stability but reduces solubility in polar solvents.
- 5-Bromo-2-(cyanomethoxy)benzonitrile: The cyanomethoxy group (-OCH₂CN) introduces dual functionality: the ether oxygen provides solubility, while the nitrile group enables participation in click chemistry or nucleophilic substitutions.
Key Differences and Trends
Solubility : Alkoxy chains (e.g., octyloxy) improve lipid solubility, whereas hydroxy groups enhance crystallinity .
Reactivity: Cyanomethoxy and nitrile-containing derivatives exhibit higher electrophilicity, enabling cross-coupling or cyclization reactions .
Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy) hinder rotational freedom, affecting molecular packing in solid states .
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-2-(cyanomethoxy)benzonitrile?
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For analogs like 5-Bromo-2-methoxybenzonitrile, reacting 4-bromo-2-hydroxybenzonitrile with cyanomethyl halide (e.g., cyanomethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C facilitates substitution. Purification via column chromatography with hexane/ethyl acetate gradients (10:1 ratio) isolates the product . Alternative routes may use Ullman coupling or Pd-catalyzed cyanation, though yields depend on steric and electronic effects of the cyanomethoxy group .
Q. What spectroscopic techniques are critical for characterizing 5-Bromo-2-(cyanomethoxy)benzonitrile?
Key methods include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., bromine at C5, cyanomethoxy at C2) and integration ratios.
- IR spectroscopy : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups.
- Mass spectrometry (EI) : Detects molecular ion peaks (expected m/z ~255 for C₉H₅BrN₂O) and isotopic patterns (Br: m/z 79/81).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O-H⋯N in analogs like 5-Bromo-2-hydroxybenzonitrile) .
Advanced Research Questions
Q. How does the electron-withdrawing cyanomethoxy group influence reactivity in subsequent modifications?
The cyanomethoxy group (-OCH₂CN) exerts strong inductive effects, activating the aromatic ring toward nucleophilic attack at positions meta/para to bromine. However, steric hindrance from the -OCH₂CN moiety may limit accessibility. Computational studies (e.g., DFT) predict reactive sites, while competition experiments with model compounds (e.g., 5-Bromo-2-methoxybenzonitrile) quantify directing effects. For example, nitrile groups in analogs enhance electrophilic substitution rates by 20–30% compared to methoxy derivatives .
Q. What strategies mitigate competing side reactions during derivative synthesis?
Common challenges include:
- Nitrile hydrolysis : Avoided by using anhydrous solvents (e.g., THF, DMF) and neutral pH during workup.
- Demethylation : Minimized by replacing NaOCH₃ with milder bases (e.g., Cs₂CO₃) in substitution reactions.
- Byproduct formation : Kinetic monitoring via in situ FTIR or LC-MS identifies optimal reaction windows (e.g., 4–6 hours at 70°C). Protecting groups (e.g., TMS for -OH) prevent unwanted side reactions in multi-step syntheses .
Q. How do crystallographic studies inform the design of coordination complexes?
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C≡N⋯H-O hydrogen bonds) that guide ligand design. In 5-Bromo-2-hydroxybenzonitrile, O-H⋯N hydrogen bonding forms 1D chains (O⋯N distance: 2.805–2.810 Å), suggesting analogous cyanomethoxy derivatives could chelate transition metals (e.g., Cu²⁺, Pd²⁺). Thermal analysis (TGA/DSC) assesses stability for catalytic applications, with decomposition temperatures >200°C observed in morpholine-substituted analogs .
Q. How can data contradictions in substituent effects be resolved?
Discrepancies in reactivity (e.g., bromine vs. chlorine analogs) are addressed by:
- Control experiments : Comparing reaction rates of 5-Bromo-2-(cyanomethoxy)benzonitrile with 5-Chloro-2-(cyanomethoxy)benzonitrile under identical conditions.
- Computational modeling : DFT calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites.
- Isotopic labeling : Using ¹⁸O or ¹³C tags to track mechanistic pathways in hydrolysis or coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
